Epi-Lacosamide-d3 is a deuterated analogue of the anticonvulsant drug Lacosamide, which is used to treat partial-onset seizures in patients with epilepsy . It is a stable isotope-labelled compound, commonly used in clinical research studies to investigate the pharmacokinetics, metabolism, and bioavailability of Lacosamide . The chemical structure of Epi-Lacosamide-d3 is similar to that of Lacosamide, with the only difference being the presence of deuterium atoms at specific positions in the molecule .
The molecular formula of Epi-Lacosamide-d3 is C₁₃H₁₅D₃N₂O₃ . The presence of deuterium atoms at specific positions in the molecule differentiates it from Lacosamide .
Epi-Lacosamide-d3 is typically administered orally or intravenously, and is rapidly absorbed into the bloodstream . It is metabolized by the liver into several metabolites, which are excreted in the urine . More detailed information about its chemical reactions was not found in the search results.
Epi-Lacosamide-d3 has a molecular weight of 253.31 g/mol . It is not a hazardous compound . More detailed physical and chemical properties were not found in the search results.
Epi-Lacosamide-d3 is a deuterated analogue of Epi-Lacosamide, which is an impurity of Lacosamide, a medication primarily used for the adjunctive treatment of partial-onset seizures and diabetic neuropathic pain. The deuterated form is utilized in scientific research due to its stable isotope labeling properties, which are beneficial for various analytical and pharmacokinetic studies. Epi-Lacosamide-d3 retains the pharmacological characteristics of Lacosamide, particularly its interaction with voltage-gated sodium channels, making it relevant for research in epilepsy and related disorders .
The synthesis of Epi-Lacosamide-d3 involves several steps designed to ensure high chemical and chiral purity. One notable method includes the use of phosphoric acid as a counterion to enhance the purity of key intermediates during the synthesis process. The synthesis typically follows these stages:
Epi-Lacosamide-d3 shares a similar molecular structure with Lacosamide but includes deuterium atoms at specific positions. The chemical structure can be represented as follows:
The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, which can influence its behavior in biological systems and during analytical procedures .
Epi-Lacosamide-d3 undergoes various chemical reactions typical of organic compounds, including:
The reactions are carefully controlled to maintain the integrity of the deuterated form, ensuring that the final product retains its desired properties for scientific applications .
Epi-Lacosamide-d3 functions similarly to Lacosamide by selectively enhancing sodium channel slow inactivation without affecting fast inactivation. This mechanism stabilizes hyperexcitable neuronal membranes, inhibiting sustained repetitive neuronal firing—an essential factor in seizure activity. The process can be summarized as follows:
This unique mechanism distinguishes Epi-Lacosamide-d3 from traditional sodium channel blockers, which primarily target fast inactivation pathways .
Epi-Lacosamide-d3 exhibits several notable physical and chemical properties:
These properties make Epi-Lacosamide-d3 an effective internal standard for quantification in pharmacokinetic studies .
Epi-Lacosamide-d3 is widely used in scientific research, particularly in pharmacokinetics and drug metabolism studies. Its applications include:
Epi-Lacosamide-d3 (CAS: 1795786-76-3) is a deuterium-labeled stereoisomer of the antiepileptic drug lacosamide, with the molecular formula C₁₃H₁₅D₃N₂O₃ and a molecular weight of 253.31 g/mol. Its defining structural features include:
Table 1: Molecular Comparison of Epi-Lacosamide-d3 and Lacosamide
Property | Epi-Lacosamide-d3 | Lacosamide |
---|---|---|
Stereochemistry | S-isomer | R-isomer |
Molecular Formula | C₁₃H₁₅D₃N₂O₃ | C₁₃H₁₈N₂O₃ |
Molecular Weight | 253.31 g/mol | 250.29 g/mol |
Biological Activity | Inactive impurity analog | Active anticonvulsant |
Key Functional Group | –OCD₃ | –OCH₃ |
InChIKey | VPPJLAIAVCUEMN-QLQUODACSA-N | VPPJLAIAVCUEMN-GFCCVEGCSA-N |
The deuterium substitution induces measurable physicochemical changes:
Structural analysis confirms the S-configuration directs distinct target interactions compared to the R-form, explaining its lack of anticonvulsant activity. The deuterated methoxy group provides kinetic isotope effects without altering the core molecular geometry [1] [3].
The development of deuterated lacosamide analogs emerged from two intersecting research trajectories:
Epi-Lacosamide-d3 was synthesized as an analytical tool rather than therapeutic agent, specifically to:
Synthetic challenges included:
Table 2: Milestones in Deuterated Lacosamide Analog Development
Year | Development | Research Focus |
---|---|---|
1985 | Discovery of FAAs as anticonvulsants | Initial SAR of chiral amino acids |
2008 | FDA approval of R-lacosamide (Vimpat®) | Clinical validation of R-isomer |
2010s | Deuterated analog synthesis | Metabolic stability enhancement |
2015+ | Epi-Lacosamide-d3 as analytical standard | Impurity quantification in APIs |
The evolution of deuterated analogs reflects broader pharmaceutical interest in isotopic engineering to optimize drug profiles while leveraging existing SAR data [3] [6].
Isotopic labeling—particularly with stable isotopes like deuterium (²H)—serves as an indispensable tool in drug discovery and development. Epi-Lacosamide-d3 exemplifies four critical applications:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7